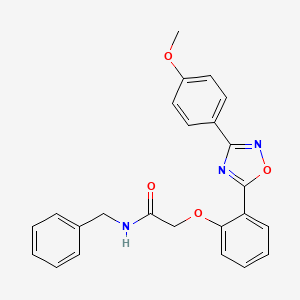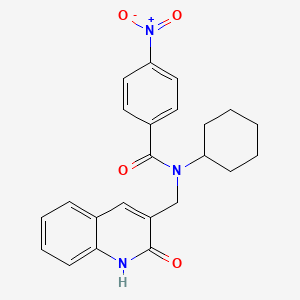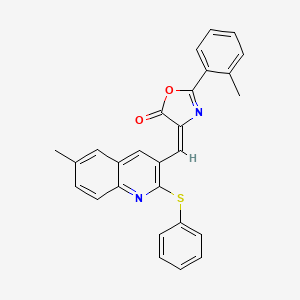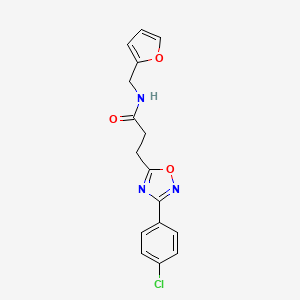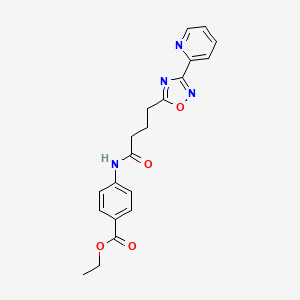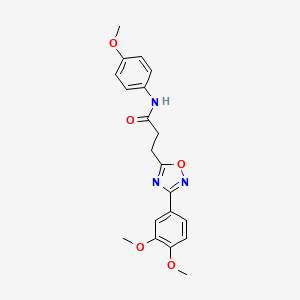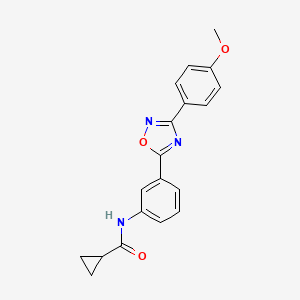
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
作用机制
The mechanism of action of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, microbial infection, and cancer progression. This compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. This compound has also been found to inhibit the MAPK pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been found to exhibit antimicrobial activity against a wide range of bacteria and fungi, including MRSA and Candida albicans. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. This compound has also been found to exhibit antioxidant activity and to protect against oxidative stress.
实验室实验的优点和局限性
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile compound for scientific research. However, this compound also has some limitations. It has low solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, this compound has not been extensively studied for its potential toxicity and side effects, which can limit its clinical applications.
未来方向
There are several future directions for research on N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide. Further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases, including inflammation, microbial infection, and cancer. Studies are also needed to optimize the synthesis method of this compound and to improve its bioavailability and efficacy in vivo. In addition, studies are needed to investigate the potential toxicity and side effects of this compound and to develop safer and more effective derivatives of this compound for clinical applications.
合成方法
The synthesis of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide involves the reaction of 4-methoxybenzohydrazide with 3-(4-bromophenyl)-1,2,4-oxadiazole in the presence of triethylamine and acetic anhydride to obtain the intermediate compound, which is then reacted with cyclopropanecarbonyl chloride to yield this compound. The synthesis method has been optimized to obtain high yields and purity of the final product.
科学研究应用
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been found to exhibit antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
属性
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-9-7-12(8-10-16)17-21-19(25-22-17)14-3-2-4-15(11-14)20-18(23)13-5-6-13/h2-4,7-11,13H,5-6H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWVNTDWIUAZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

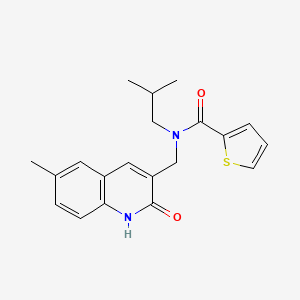
![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
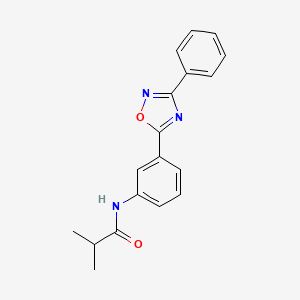
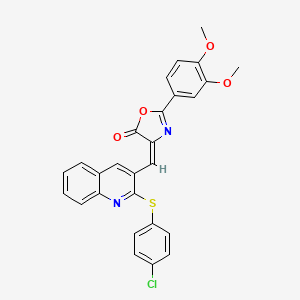
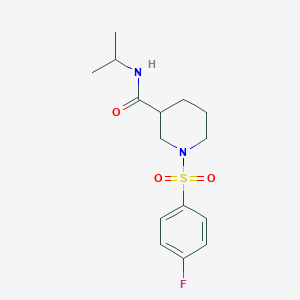

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)
